2-Chloro-N-(2-ethylphenyl)-N-methylacetamide

Catalog No.
S6903836
CAS No.
62685-27-2
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide

CAS Number

62685-27-2

Product Name

2-Chloro-N-(2-ethylphenyl)-N-methylacetamide

IUPAC Name

2-chloro-N-(2-ethylphenyl)-N-methylacetamide

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-7-10(9)13(2)11(14)8-12/h4-7H,3,8H2,1-2H3

InChI Key

BYMXPRYXINBOAZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N(C)C(=O)CCl

Canonical SMILES

CCC1=CC=CC=C1N(C)C(=O)CCl
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide, also known as Propachlor, is an organic compound used as a herbicide. It was introduced in the early 1960s and has since been used globally to control weed growth in various agricultural crops. In recent years, there has been an increased interest in studying the properties and potential uses of Propachlor beyond herbicide application. This paper aims to provide a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions of Propachlor.
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide is a chloroacetamide herbicide that inhibits protein synthesis in plants by blocking the transfer of amino acids. It is a pre-emergent herbicide that is applied to the soil before the seeds germinate, preventing the growth of weeds. 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide was first introduced by the Chemical Research & Development Corporation in the United States in 1965 and has since been used extensively in agriculture in several countries, including the United States, China, and India.
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide is a white to light tan crystalline powder with a melting point of 85-87°C. It is slightly soluble in water, soluble in acetone, ethanol, and most organic solvents. Its chemical formula is C12H16ClNO, and its molecular weight is 227.72 g/mol.
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide is synthesized by the reaction of 2-ethylphenylamine with chloroacetyl chloride followed by the treatment of the resulting N-(2-ethylphenyl)-N-methylacetamide with hydrogen chloride gas. The purity of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide can be determined using several methods, including gas chromatography, high-performance liquid chromatography, and mass spectrometry.
Several analytical methods have been developed for the determination of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide in various matrices, including water, soil, and crops. These methods include gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and enzyme-linked immunosorbent assay.
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide has been shown to have significant herbicidal activity against a wide range of weeds in various crops. It has also been shown to have moderate fungicidal activity against certain plant diseases. The mode of action of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide in plants involves inhibiting the biosynthesis of amino acids, which are essential for protein synthesis.
Several studies have been conducted to evaluate the toxicity and safety of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide in laboratory animals, including rats, mice, and rabbits. The acute toxicity of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide is relatively low, with LD50 values ranging from 298-1725 mg/kg. However, it has been shown to have adverse effects on the reproductive and developmental systems in animals. 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide has been classified as a possible human carcinogen by the United States Environmental Protection Agency.
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide has been used in several scientific experiments beyond its use as a herbicide. It has been shown to inhibit the growth of certain cancer cells in vitro and in vivo. Additionally, it has been used as a template molecule for the development of new herbicides and fungicides.
There has been a growing interest in studying the potential uses of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide beyond herbicide applications. Several studies have investigated the antimicrobial, anticancer, and antioxidant properties of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide. Furthermore, researchers have explored the use of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide as a starting material for the synthesis of new drugs and agrochemicals.
The potential uses of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide are numerous and varied. Its antifungal, antibacterial, and anticancer properties may have applications in medicine and biotechnology. Furthermore, the development of new herbicides and fungicides based on 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide could have implications for the agriculture and chemical industries.
Although 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide has several potential applications, there are limitations to its use. Its toxicity to animals and potential carcinogenicity in humans limit its use in certain fields. However, further research into the potential uses of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide could lead to the development of new drugs, agrochemicals, and other useful products. Possible future research directions include:
- The development of new formulations of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide with reduced toxicity to animals and humans.
- The synthesis of new molecules based on 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide with enhanced antimicrobial or anticancer activity.
- The investigation of the ecological impacts of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide on non-target organisms.
- The evaluation of the potential use of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide as a template molecule for the development of new herbicides and fungicides.
- The investigation of the mechanistic basis for the anticancer activity of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide.
- The investigation of the use of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide in conjunction with other drugs to enhance their efficacy or reduce their toxicity.
2-Chloro-N-(2-ethylphenyl)-N-methylacetamide is a widely used herbicide with several potential applications beyond its intended use. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions have been discussed in detail. The potential uses of 2-Chloro-N-(2-ethylphenyl)-N-methylacetamide are numerous and varied, and further research is needed to fully explore its potential.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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